molecular formula C5H4ClNO2S B2535675 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 842137-53-5

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2535675
CAS No.: 842137-53-5
M. Wt: 177.6
InChI Key: AYARGRVHYSZRRW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at position 2 and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its synthesis involves reacting 2-amino-1,3-thiazole-4-carboxylic acid with phosphorus oxychloride to form an acid chloride derivative, followed by alkylation with methyl chloride .

Properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYARGRVHYSZRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid typically involves the chloromethylation of thiazole derivatives. One common method is the reaction of thiazole with chloromethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Substitution Reactions at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. Key reactions include:

NucleophileReagents/ConditionsProductYield (%)Reference
AminesEthanol, 60°C, 6h2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid derivatives75–85
ThiolsK₂CO₃, DMF, rt, 3hThioether-linked thiazole derivatives68–72
AzidesNaN₃, DMSO, 80°C, 12h2-(Azidomethyl)-1,3-thiazole-4-carboxylic acid90

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic displacement, with polar aprotic solvents (e.g., DMF, DMSO) enhancing reactivity. Steric hindrance from the thiazole ring minimally affects Sₙ2 kinetics due to the -CH₂Cl group’s terminal position .

Carboxylic Acid Functionalization

The -COOH group participates in condensation and coupling reactions:

Esterification and Amidation

Reaction TypeReagentsProductApplicationReference
EsterificationSOCl₂/ROHAlkyl 2-(chloromethyl)-1,3-thiazole-4-carboxylatesProdrug synthesis
AmidationEDC/HOBtThiazole-4-carboxamidesAntimicrobial agents

Key Finding : Amidation with 3,4-dimethoxyphenethylamine yielded derivatives showing MIC values of 0.17–0.23 mg/mL against E. coli and B. cereus .

Coordination Chemistry

The carboxylic acid acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. Stability constants (log β) range from 8.2–10.5 in aqueous ethanol .

Electrophilic Substitution

The electron-deficient thiazole ring undergoes regioselective substitution at the 5-position:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (60–65% yield) .

  • Halogenation : NBS/benzoyl peroxide provides 5-bromo analogs (72% yield) .

Oxidation and Reduction

ProcessReagentsProductNotes
OxidationH₂O₂/AcOHThiazole-4-carboxylic acid sulfoxideLow yield (30%)
ReductionNaBH₄/CoCl₂Dihydrothiazole derivativesRetains -COOH group

Stability and Decomposition Pathways

  • Hydrolytic Stability : The chloromethyl group hydrolyzes in aqueous media (pH > 9) to form hydroxymethyl derivatives .

  • Thermal Decomposition : At >150°C, decarboxylation occurs, producing 2-(chloromethyl)-1,3-thiazole (83% purity).

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance the efficiency and consistency of the chloromethylation reactions. The use of phase-transfer catalysts can significantly improve the yield by facilitating the transfer of reactants between different phases.

Medicinal Chemistry

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid serves as a precursor for synthesizing biologically active molecules, including potential antimicrobial and anticancer agents. Research is ongoing to explore its use as a pharmacophore in drug design, where its structural features can interact with specific biological targets.

The compound exhibits several biological activities:

  • Antimicrobial Properties : It has been studied for its efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and influencing various cellular processes.

Agrochemical Applications

In the agricultural sector, this compound is utilized in the production of agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing effective crop protection agents.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anticancer Activity : A study investigated the effects of thiazole derivatives on human breast cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis through caspase activation pathways . These findings suggest that compounds derived from this compound could be developed into novel anticancer therapeutics.
  • Enzyme Inhibition Studies : Research has shown that thiazole derivatives can act as enzyme inhibitors in metabolic pathways related to diseases such as diabetes and cancer. Their ability to form covalent bonds enhances their efficacy as potential drugs targeting specific enzymes .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

The thiazole-4-carboxylic acid scaffold is highly versatile, with substitutions at position 2 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole-4-carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities Reference
2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid Chloromethyl C₅H₄ClNO₂S 193.61 Reactive intermediate; alkylation potential
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid (Ala-Tzl-Ca) 1-Aminoethyl C₆H₈N₂O₂S 172.20 Antiplasmodial activity; cyanobacterial metabolite
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C₉H₅NO₂S₂ 235.27 Water-insoluble; soluble in DMSO/ethanol
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 5-Chlorothiophen-2-yl C₈H₄ClNO₂S₂ 245.71 Pharmaceutical intermediate; halogenated analog
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzyl, 4-methyl C₁₂H₁₁ClNO₂S 267.73 Lipophilic; potential CNS activity
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid 2-Methyl, 5-(2-chlorophenyl) C₁₁H₈ClNO₂S 253.70 Reported in chemical catalogs

Physicochemical Properties

  • Solubility: The chloromethyl derivative is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid group. In contrast, analogs like 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid are insoluble in water but soluble in organic solvents like ethanol .
  • Reactivity: The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions. Comparatively, aminoethyl-substituted analogs (e.g., Ala-Tzl-Ca) participate in hydrogen bonding, influencing bioactivity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The chloromethyl group exerts an electron-withdrawing effect, increasing the thiazole ring’s electrophilicity. This contrasts with electron-donating groups (e.g., methyl in 2-methyl derivatives), which reduce reactivity .
  • Steric Hindrance : Bulky substituents like 4-chlorobenzyl (in 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid) may hinder interactions with biological targets compared to smaller groups like chloromethyl .

Biological Activity

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C6H6ClN1O2S1
  • CAS Number : 842137-53-5

This compound features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, this compound has demonstrated significant activity against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against Bacillus cereus and moderate activity against other bacteria such as Escherichia coli and Salmonella Typhimurium .

Bacterial Strain MIC (mg/mL)
Bacillus cereus0.23
Escherichia coli0.47
Salmonella Typhimurium0.70

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro assays indicated that it could inhibit viral replication effectively, with over 50% inhibition observed at concentrations around 50 µM . This suggests potential as a therapeutic agent against viral infections.

Enzyme Inhibition

Enzyme inhibition studies revealed that thiazole derivatives can act as dual inhibitors of bacterial topoisomerases, which are crucial for DNA replication and transcription. The IC50 values for these compounds were found to be below 100 nM, indicating potent inhibitory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their function.
  • Disruption of Cell Membranes : Thiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole compounds can modulate ROS levels in cells, providing a protective effect against oxidative stress .

Study on Antimicrobial Efficacy

A case study evaluated the effectiveness of various thiazole derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested.

Investigation into Antiviral Properties

Another study focused on the antiviral potential of thiazole derivatives against flavivirus infections. The findings suggested that compounds similar to this compound could inhibit viral replication effectively, warranting further investigation into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(chloromethyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Answer: The compound is synthesized via cyclization of pre-functionalized thiazole precursors. Key steps include:

  • Chloromethylation of the thiazole ring using reagents like chloromethyl methyl ether (MOMCl) under controlled acidic conditions .
  • Carboxylic acid introduction via oxidation of a methyl group (e.g., using KMnO₄ or RuO₄) or direct coupling with CO₂ under catalytic conditions .
  • Optimization involves monitoring reaction temperature (typically 0–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-oxidation or ring degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Use a combination of:

  • HPLC-MS : To detect impurities (e.g., unreacted chloromethyl intermediates or oxidized byproducts) .
  • NMR (¹H/¹³C) : Confirm regioselectivity of the chloromethyl group (δ ~4.5 ppm for -CH₂Cl) and carboxylic acid proton (δ ~13 ppm, broad) .
  • FTIR : Validate carboxylic acid (-COOH) stretching bands at ~2500–3000 cm⁻¹ and 1700 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer:

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Solubility tests should be conducted at pH 7.4 for biological assays .
  • Stability : Hydrolytically sensitive due to the chloromethyl group. Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via TLC or HPLC for decomposition over time .

Advanced Research Questions

Q. How can regioselective modifications of the thiazole ring be achieved without compromising the chloromethyl or carboxylic acid groups?

  • Answer:

  • Protection-Deprotection Strategies : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester using SOCl₂/MeOH) to enable electrophilic substitution at the 5-position of the thiazole .
  • Metal-Catalyzed Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position, ensuring the chloromethyl group remains intact .
  • Computational modeling (DFT) aids in predicting reactive sites and minimizing side reactions .

Q. What methodologies are suitable for analyzing pharmacological activity, and how can data contradictions be resolved?

  • Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. For example, the carboxylic acid moiety may chelate metal ions in active sites .
  • Contradictions : Discrepancies in IC₅₀ values may arise from impurities or solvent effects. Validate purity via LC-MS and replicate assays in multiple solvent systems (e.g., PBS vs. cell media) .
  • SAR Studies : Compare derivatives (e.g., ’s 2-(4-phenylpiperazin-1-yl)-analogue) to isolate the chloromethyl group’s role in activity .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., benzothiazole hydrazinylidene complexes in ) .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the thiazole ring, guiding synthetic modifications .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical control?

  • Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side products during chloromethylation .
  • Process Analytical Technology (PAT) : In-line FTIR/NIR monitors reaction progress in real-time, ensuring consistent regioselectivity .

Q. How can researchers address discrepancies in reported spectral data across studies?

  • Answer:

  • Standardized Protocols : Adopt USP/Pharm. Eur. guidelines for NMR (e.g., deuterated solvent calibration) and HPLC (column type, gradient) .
  • Collaborative Validation : Cross-reference data with public databases (e.g., PubChem CID 43140163 in ) .

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